molecular formula C9H18ClNO B1487372 3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride CAS No. 2204562-08-1

3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride

Cat. No. B1487372
M. Wt: 191.7 g/mol
InChI Key: ZPAIRWYAFRLRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride can be represented by the SMILES string 1S/C8H15NO.ClH/c1-2-7(1)6-10-8-3-4-9-5-8;/h7-9H,1-6H2;1H . This string represents the structure of the molecule in terms of the atoms present and their connectivity.

Safety And Hazards

This compound is classified under GHS07 for safety. The hazard statements include H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use and study of 3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride are not specified in the available resources. It’s worth noting that the compound is provided to early discovery researchers, indicating that it may be used in the development or testing of new hypotheses .

properties

IUPAC Name

3-(cyclopropylmethoxy)-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-7-9(4-5-10-7)11-6-8-2-3-8;/h7-10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAIRWYAFRLRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)OCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-2-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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